molecular formula C6H16N2O B034670 1-Amino-4-(dimethylamino)-2-butanol CAS No. 104353-36-8

1-Amino-4-(dimethylamino)-2-butanol

Cat. No. B034670
M. Wt: 132.2 g/mol
InChI Key: NCAMKNHFTNEPNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a large-scale synthesis of a related compound, the bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis–oxide (AQ4N). This six-step synthesis provides AQ4N in 20% overall yield from readily available tetrachlorophthalic anhydride .


Molecular Structure Analysis

The molecular structure analysis of “1-Amino-4-(dimethylamino)-2-butanol” is not available in the sources I found .


Chemical Reactions Analysis

A trace impurity in AQ4N was determined to be the mono-N-oxide 1-amino-4-[2-(dimethylamino)ethyl]amino-5,8-dihydroxyanthracene-9,10-dione N-oxide. This is formed spontaneously from AQ4N under a number of conditions, including during HPLC on reversed-phase columns .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-4-(dimethylamino)-2-butanol” are not available in the sources I found .

Scientific Research Applications

1. Role in Anticancer Agent Development

1-Amino-4-(dimethylamino)-2-butanol, as part of a broader group of compounds, has been identified in research for its potential in developing anticancer agents. Specifically, derivatives of this compound have been found to induce apoptosis in cancer cells. One such derivative demonstrated significant activity in inhibiting tubulin polymerization, which is a crucial process in cell division, thereby highlighting its potential as a future anticancer agent (Kemnitzer et al., 2004).

2. Carbon Dioxide Capture and Solubility

A significant application of 1-Amino-4-(dimethylamino)-2-butanol is in the field of carbon dioxide (CO2) capture. Studies have synthesized new tertiary amines, including this compound, to enhance CO2 capture performance. The research found that it exhibited high CO2 absorption capacity and fast absorption and regeneration rates. This makes it a promising component in post-combustion CO2 capture processes (Singto et al., 2016), (Liu et al., 2017).

3. Physical Properties in Gas Separation

This compound's utility extends to gas separation processes, where its physical properties like density, speed of sound, viscosity, and surface tension are crucial. A study analyzing these properties in aqueous solutions of amines, including 1-Amino-4-(dimethylamino)-2-butanol, provided valuable data for selecting the most suitable system for operations controlled by mass transfer (Blanco et al., 2017).

4. Role in Synthesis of Biologically Active Compounds

Research also delves into the synthesis of various biologically active compounds using 1-Amino-4-(dimethylamino)-2-butanol. One study focused on developing a rapid synthetic method for an important intermediate in several biologically active compounds, demonstrating the compound's versatility in pharmaceutical research (Zhao et al., 2017).

Safety And Hazards

The safety and hazards of “1-Amino-4-(dimethylamino)-2-butanol” are not available in the sources I found .

Future Directions

The future directions of “1-Amino-4-(dimethylamino)-2-butanol” are not available in the sources I found .

properties

IUPAC Name

1-amino-4-(dimethylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(2)4-3-6(9)5-7/h6,9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAMKNHFTNEPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-(dimethylamino)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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